1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Lipophilicity Drug-likeness Physicochemical profiling

Simpler triazole analogs force trade-offs: symmetrical dibromo species generate statistical product mixtures, while monofunctional analogs limit synthetic diversification. This compound’s orthogonal C3-Br (Suzuki/Buchwald-Hartwig handle) and C5-OiPr (cleavable ether) enable clean, sequential chemoselective derivatization with no competing activation. • C3-Br: Selective Pd-catalyzed cross-coupling • C5-OiPr: Retain for logP/CNS modulation or cleave to -OH for downstream functionalization • bp ~412°C (ΔT ≈ +31°C vs. regioisomer) reduces evaporative loss in high-temperature protocols Supplied at ≥95% purity. Standard global shipping for R&D.

Molecular Formula C12H14BrN3O
Molecular Weight 296.16 g/mol
CAS No. 1415719-55-9
Cat. No. B1376048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
CAS1415719-55-9
Molecular FormulaC12H14BrN3O
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br
InChIInChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyRGUXSOKQSXGTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole: Key Intermediate


1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS 1415719-55-9, molecular formula C₁₂H₁₄BrN₃O, molecular weight 296.16 g/mol) is a differentially functionalized 1,2,4-triazole building block bearing three distinct substituents: an N1-benzyl group, a C3-bromine atom, and a C5-isopropoxy group . The compound is supplied at ≥95% purity by multiple vendors and is intended for research and development use only . The 1,2,4-triazole core is a privileged scaffold in drug discovery, found in numerous FDA-approved agents targeting VEGFR-2, HSP90, CYP51, and sulfatase enzymes [1]. Unlike simpler mono- or di-substituted triazole intermediates, the orthogonally reactive bromine atom and the isopropoxy group on this scaffold enable sequential, chemoselective derivatization strategies that are not achievable with common in-class analogs [2].

1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole: Orthogonal Derivatization Edge


Procurement substitution of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole with simpler in-class compounds such as 3-bromo-1H-1,2,4-triazole (CAS 7343-33-1), 1-benzyl-3-bromo-1H-1,2,4-triazole (CAS 124334-? or 1352925-80-4 as regioisomer), or 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (CAS 106724-85-0) introduces critical loss of function. The target compound uniquely combines an N1-benzyl group for enhanced lipophilicity (reported LogP for parent 1-benzyl-1,2,4-triazole: ~1.1–1.33 [1]) with a C5-isopropoxy group that provides steric and electronic modulation distinct from the fluoro or second bromo substituents found in common analogs . The C3-bromine serves as a cross-coupling handle (Suzuki, Buchwald-Hartwig), while the C5-isopropoxy group can be independently cleaved or retained depending on the synthetic sequence — a dual-functionalization advantage absent in dibromo or mono-bromo analogs [2]. Regioselective reactivity studies demonstrate that 5-bromo-1,2,4-triazoles bearing alkoxy groups at the 3-position exhibit distinct N-alkylation regiochemistry (position 2 vs. position 1) compared to methylsulfanyl-substituted analogs, confirming that the isopropoxy group actively directs reaction outcomes [3].

1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole: Differentiation Evidence


Lipophilicity vs. Parent and 5-Fluoro Triazoles

The target compound is predicted to have a substantially higher XLogP (estimated ≥2.5–3.5) than the unsubstituted parent 1-benzyl-1,2,4-triazole (measured LogP 1.1–1.33) due to the combined contributions of the bromine and isopropoxy substituents [1]. The structurally related 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole (CAS 214540-43-9) bears a fluoro substituent at C5 in place of isopropoxy, which confers lower lipophilicity and reduced steric bulk compared to the isopropoxy group, shifting the target compound into a distinct property space that favors passive membrane permeability while retaining hydrogen-bond acceptor capacity via the ether oxygen .

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point and Thermal Stability vs. Regioisomer

The target compound exhibits a predicted boiling point of 411.9 ± 38.0 °C at 760 mmHg, substantially higher than the regioisomeric 1-benzyl-5-bromo-1H-1,2,4-triazole (CAS 1352925-80-4, predicted boiling point 381.3 ± 35.0 °C), a difference of approximately 30.6 °C . The elevated boiling point of the target compound is attributable to its higher molecular weight (296.16 vs. 238.08 g/mol) and the presence of the isopropoxy group, which increases both molecular mass and intermolecular van der Waals interactions relative to the simpler regioisomer .

Thermal stability Process chemistry Physical properties

Dual-Functionalization Advantage over Dibromo Analog

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (CAS 106724-85-0) contains two bromine atoms at positions 3 and 5, which can lead to competitive and non-selective cross-coupling in the presence of a single boronic acid partner, necessitating statistical or chromatographic separation of mono- and bis-coupled products . In contrast, the target compound provides a single C3–Br site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the C5-isopropoxy group remains inert under these conditions and can be subsequently cleaved (e.g., BBr₃ or HBr/AcOH) to reveal a hydroxyl group for further functionalization [1]. This orthogonal reactivity pattern avoids the statistical product mixtures inherent to dibromo analogs and enables cleaner reaction profiles with higher isolated yields of the desired mono-functionalized product .

Synthetic methodology Cross-coupling Orthogonal reactivity

Sulfatase Inhibition Potential from 5-Fluoro Analog

The 5-fluoro analog 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole (CAS 214540-43-9) has been explicitly described as a cytostatic agent that inhibits sulfatase enzyme activity, with demonstrated activity across multiple tumor cell lines . Although direct sulfatase inhibition data for the target compound have not been published, the structural similarity — differing only in the C5 substituent (isopropoxy vs. fluoro) — places the target compound in the same chemotype class and makes it a rational candidate for head-to-head sulfatase inhibition profiling. The isopropoxy group introduces greater steric bulk and altered hydrogen-bond acceptor character compared to fluorine, which may confer differential selectivity profiles against sulfatase isoforms or related esterase enzymes [1].

Sulfatase inhibition Cytostatic activity Cancer research

1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole: Recommended Applications


Orthogonal C3/C5 Derivatization for Library Design

This compound is best deployed in hit-to-lead or lead optimization programs where sequential, chemoselective functionalization of the 1,2,4-triazole core is required. The C3–Br handle enables Pd-catalyzed cross-coupling (e.g., Suzuki arylation) while the C5–O-iPr group can be retained for pharmacokinetic modulation or cleaved to a hydroxyl for subsequent etherification, sulfation, or glycosylation. This orthogonal reactivity avoids the statistical product mixtures observed with 1-benzyl-3,5-dibromo-1H-1,2,4-triazole and allows cleaner reaction workup. The estimated elevated lipophilicity (ΔLogP ≥ +1.2–2.2 vs. parent 1-benzyl-1,2,4-triazole [1]) supports its use in CNS-penetrant compound libraries.

Sulfatase Inhibitor Probe via Bioisosteric Replacement

The 5-fluoro analog (CAS 214540-43-9) is a known cytostatic sulfatase inhibitor . The target compound serves as a direct comparator for investigating the structure–activity relationship (SAR) consequences of replacing the electron-withdrawing fluorine atom with the bulkier, electron-donating isopropoxy group at the C5 position. Procurement of both compounds enables parallel biochemical profiling against sulfatase and related esterase panels to assess whether the isopropoxy substitution alters potency, isoform selectivity, or cellular permeability.

High-Temperature Synthesis

With a predicted boiling point of 411.9 ± 38.0 °C (ΔT_boil ≈ +30.6 °C vs. the 1-benzyl-5-bromo regioisomer ), this compound may be preferred for synthetic protocols requiring elevated temperatures (e.g., high-boiling solvent reflux, microwave-assisted reactions, or melt-phase reactions) where more volatile triazole analogs would be lost through evaporation. Its higher thermal stability window can reduce material loss and improve reaction mass balance in process development.

CYP51 Antifungal Pharmacophore Exploration

1,2,4-Triazoles are the core scaffold of clinical azole antifungals that inhibit lanosterol 14α-demethylase (CYP51) [2]. The benzyl and isopropoxy substitution pattern of this compound distinguishes it from commercial antifungal triazoles (e.g., fluconazole, itraconazole) and positions it as a novel chemotype for CYP51 binding studies. The bromine atom additionally provides a convenient synthetic handle for late-stage diversification to generate focused libraries for antifungal screening.

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